molecular formula C19H21FN2O B8619020 1-(3-(6-(2-Fluorophenyl)pyridin-3-yl)propyl)piperidin-2-one CAS No. 918145-45-6

1-(3-(6-(2-Fluorophenyl)pyridin-3-yl)propyl)piperidin-2-one

Cat. No. B8619020
M. Wt: 312.4 g/mol
InChI Key: GWBGKZYBFLOVCF-UHFFFAOYSA-N
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Patent
US08518976B2

Procedure details

50 mg (0.17 mmol) of 5-(3-bromopropyl)-2-(2-fluorophenyl)pyridine were reacted with 18.5 mg (0.18 mmol) of piperidin-2-one analogously to example 1d). Yield: 16 mg (31%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
18.5 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[F:17])=[N:9][CH:10]=1.[NH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][C:19]1=[O:24]>>[F:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:8]1[N:9]=[CH:10][C:5]([CH2:4][CH2:3][CH2:2][N:18]2[CH2:23][CH2:22][CH2:21][CH2:20][C:19]2=[O:24])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
BrCCCC=1C=CC(=NC1)C1=C(C=CC=C1)F
Name
Quantity
18.5 mg
Type
reactant
Smiles
N1C(CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=N1)CCCN1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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